BenchChemオンラインストアへようこそ!

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE

Medicinal chemistry Structure-activity relationship Hydrogen bonding

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1448065-23-3, molecular formula C18H15F2NO3, molecular weight 331.32 g/mol) is a synthetic small molecule belonging to the benzofuran-amide class. It features a benzofuran heterocycle linked via a 3-hydroxypropyl spacer to a 3,4-difluorobenzamide moiety.

Molecular Formula C18H15F2NO3
Molecular Weight 331.319
CAS No. 1448065-23-3
Cat. No. B2713110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE
CAS1448065-23-3
Molecular FormulaC18H15F2NO3
Molecular Weight331.319
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O
InChIInChI=1S/C18H15F2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23)
InChIKeyZNTMSQQTQUXMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1448065-23-3): Structural Identity and Compound-Class Position for Research Procurement


N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1448065-23-3, molecular formula C18H15F2NO3, molecular weight 331.32 g/mol) is a synthetic small molecule belonging to the benzofuran-amide class . It features a benzofuran heterocycle linked via a 3-hydroxypropyl spacer to a 3,4-difluorobenzamide moiety. Benzofuran derivatives as a class have been identified as potent inhibitors of protein kinase CK2 with IC50 values in the submicromolar range, and have shown activity against SIRT2 and other therapeutically relevant targets [1][2]. At the time of this evidence guide compilation, no peer-reviewed primary research articles or patents were identified that report quantitative biological activity data specifically for CAS 1448065-23-3. Consequently, all biological differentiation claims below are derived from structural comparisons with closely related analogs and class-level inferences, and are explicitly tagged as such.

Why Generic Substitution Fails for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1448065-23-3): Critical Structural Determinants That Preclude Simple Analog Swapping


Within the benzofuran-3,4-difluorobenzamide chemotype, minor structural alterations produce discrete molecules with distinct physicochemical and predicted pharmacological profiles—not interchangeable congeners. The target compound bears three non-redundant pharmacophoric elements whose simultaneous presence is not replicated by any single commercially available close analog: (i) a 3-hydroxypropyl linker providing a hydrogen-bond donor at a specific three-carbon distance from the amide nitrogen, (ii) an intact benzofuran ring offering an extended aromatic π-surface, and (iii) a 3,4-difluoro substitution pattern on the benzamide ring . The closest cataloged analog, N-[3-(1-benzofuran-2-yl)propyl]-3,4-difluorobenzamide (CAS 2034457-45-7), lacks the hydroxyl group entirely, eliminating one hydrogen-bond donor and altering both conformational preferences and predicted solubility . Positional isomers such as N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide (CAS 2034492-89-0) shift the hydroxyl to the 2-position, changing linker geometry and pharmacophore spacing. Furan-replaced analogs (e.g., CAS 1354539-27-7) lose the fused benzene ring, reducing the aromatic surface area available for π-stacking interactions with flat kinase ATP-binding pockets [1]. These structural differences are sufficient to produce divergent target-binding profiles, making indiscriminate substitution scientifically unsound for any application requiring defined structure-activity relationships.

Quantitative Differentiation Evidence for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1448065-23-3) Against Closest Analogs


Hydroxyl Group Presence: Hydrogen-Bond Donor Capacity Versus Deoxy Analog (CAS 2034457-45-7)

The target compound (CAS 1448065-23-3) possesses a secondary alcohol on the 3-hydroxypropyl linker, contributing one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to its direct deoxy analog N-[3-(1-benzofuran-2-yl)propyl]-3,4-difluorobenzamide (CAS 2034457-45-7), which has a simple propyl linker . No direct head-to-head biological comparison between these two compounds has been published. However, within the broader benzofuran-amide class, the presence of hydroxyl groups on linkers has been shown to influence both target-binding potency and selectivity profiles; benzofuran derivatives bearing hydroxyl substituents demonstrated distinct SIRT2 inhibitory activity with IC50 values at the micromolar level, while non-hydroxylated analogs showed altered selectivity windows across the SIRT1-3 panel [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Linker Regiochemistry: 3-Hydroxypropyl Versus 2-Hydroxypropyl Positional Isomer (CAS 2034492-89-0)

The target compound places the hydroxyl group at the 3-position of the propyl linker (i.e., the carbon distal to the amide nitrogen), whereas the positional isomer N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide (CAS 2034492-89-0) bears the hydroxyl at the 2-position (the carbon alpha to the benzofuran ring) . This regiochemical difference alters the spatial relationship between the hydrogen-bond donor and both the benzofuran ring and the benzamide carbonyl. No published head-to-head comparison of these two isomers exists. Class-level evidence from benzofuran SAR studies indicates that linker length and hydroxyl positioning modulate inhibitory potency; for instance, in a series of benzofuran-based SIRT2 inhibitors, varying the linker between the benzofuran core and the terminal aromatic group shifted IC50 values across a range of 3.81 μM to >50 μM [1].

Medicinal chemistry Linker optimization Pharmacophore geometry

Benzofuran Versus Furan Heterocycle: Aromatic π-Surface and Predicted Kinase Binding (CAS 1354539-27-7)

The target compound contains a benzofuran ring (fused benzene + furan), whereas the analog 3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide (CAS 1354539-27-7) contains a monocyclic furan ring . The benzofuran scaffold provides a larger aromatic surface area for π-stacking interactions. In the context of CK2 inhibition, benzofuran-based compounds have been identified as potent inhibitors with IC50 values in the submicromolar range, with the extended aromatic system contributing to binding within the ATP-binding pocket of CK2α [1]. The furan analog, lacking the fused benzene, presents a reduced π-surface; while no direct IC50 comparison between these two specific compounds is published, the broader benzofuran CK2 inhibitor series demonstrates that the benzofuran scaffold is a privileged chemotype for this target class [1].

Kinase inhibition π-stacking Benzofuran scaffold

3,4-Difluoro Substitution: Electronic Effects Versus Alternative Fluorination Patterns

The target compound bears fluorine atoms at the 3- and 4-positions of the benzamide ring. Isomeric analogs with alternative fluorination patterns exist, including N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide (CAS 2034545-37-2) and 2,4-difluoro variants (e.g., CAS 2034210-08-5) . The 3,4-difluoro pattern modulates the electron density of the benzamide carbonyl and influences the pKa of the amide NH. In the context of benzamide-containing HDAC inhibitors, the positioning of fluorine substituents has been shown to affect both potency and isoform selectivity [1]. No quantitative head-to-head pharmacological data comparing 3,4-difluoro versus 2,6-difluoro or 2,4-difluoro substitution patterns in this specific benzofuran-hydroxypropyl series have been published. The 3,4-difluoro pattern is noted in several kinase inhibitor chemotypes where it contributes to balanced lipophilicity and metabolic stability [2].

Fluorine chemistry Metabolic stability Electronic effects

Physicochemical Property Differentiation: Purity Specifications and Procurement-Grade Comparison (CAS 1448065-23-3)

The target compound is commercially available at a specified purity of ≥95% (HPLC) from catalog suppliers, with molecular formula C18H15F2NO3 and molecular weight 331.32 g/mol confirmed by SMILES structural assignment . The closest deoxy analog (CAS 2034457-45-7) has molecular formula C18H15F2NO2 and MW 315.32 g/mol, typically supplied at 95% purity . The 16-Dalton mass difference (one oxygen atom) provides a clear analytical differentiator by LC-MS. No certified reference standard, formal COA specifications beyond purity percentage, or stability data were identified for either compound in the public domain at the time of compilation. Both compounds are classified as research-use-only chemicals without pharmaceutical-grade certification .

Chemical procurement Purity specification Quality control

Recommended Research Application Scenarios for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1448065-23-3) Based on Differential Evidence


Kinase Inhibitor Screening Campaigns Targeting CK2 or Related Kinases with Flat ATP-Binding Pockets

The benzofuran scaffold is a validated privileged structure for CK2 inhibition, with published benzofuran derivatives achieving submicromolar IC50 values against CK2α [1]. The 3-hydroxypropyl linker of CAS 1448065-23-3 provides a hydrogen-bond donor that may engage the hinge region or ribose pocket of the ATP-binding site, while the 3,4-difluorobenzamide moiety offers a tunable exit vector toward the solvent-exposed region. Researchers conducting kinase inhibitor discovery should select this compound over the deoxy analog (CAS 2034457-45-7) when a hydroxyl-mediated interaction is hypothesized, and over furan analogs (CAS 1354539-27-7) when the extended benzofuran π-system is required for potency [1]. Note: no CK2 IC50 data exists for CAS 1448065-23-3 specifically; its use should be as a screening library member with the benzofuran chemotype hypothesis.

Structure-Activity Relationship (SAR) Studies Exploring Linker Hydroxyl Effects on Target Engagement

CAS 1448065-23-3 is one member of a matched molecular pair with its deoxy analog CAS 2034457-45-7, differing only by the presence of a single hydroxyl group (ΔMW = 16 Da) [1]. This pair is ideally suited for SAR studies that probe the contribution of a single hydrogen-bond donor to target binding affinity, selectivity, and physicochemical properties. Procurement of both compounds simultaneously enables direct paired analysis. The 3-hydroxy positional isomer (CAS 2034492-89-0, 2-hydroxypropyl) provides a third comparative point for dissecting linker geometry effects .

Pharmacokinetic and Metabolic Stability Profiling of Fluorinated Benzofuran-Amides

The 3,4-difluoro substitution pattern on the benzamide ring is a common metabolic blocking strategy in medicinal chemistry [1]. CAS 1448065-23-3 can serve as a tool compound for assessing the metabolic stability conferred by the 3,4-difluoro arrangement in the context of a benzofuran-hydroxypropyl scaffold. Comparative microsomal stability assays against the non-fluorinated benzamide analog or against 2,6-difluoro and 2,4-difluoro variants would quantify the positional effect of fluorine substitution on intrinsic clearance. No published metabolic stability data for this specific compound exists; such studies would generate novel, procurement-relevant differentiation data [1].

Physicochemical Property Benchmarking in Benzofuran-Containing Compound Libraries

With a molecular weight of 331.32 g/mol, 2 HBD, 4 HBA, and predicted moderate lipophilicity, CAS 1448065-23-3 occupies a favorable region of drug-like chemical space [1]. In library enrichment strategies, this compound can serve as a physiochemically balanced representative of the benzofuran-3,4-difluorobenzamide subclass for solubility, permeability, and plasma protein binding assays. Its defined purity specification (≥95%) supports reproducible assay results, though users should independently verify purity by HPLC and identity by LC-MS or 1H NMR upon receipt, as no certificate of analysis from a primary reference standards body is publicly available [1].

Quote Request

Request a Quote for N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.